1-Nitrosopyrene

Ames test mutagenicity Salmonella typhimurium

1-Nitrosopyrene (1-NOP) is a C₁₆H₉NO nitroso-polycyclic aromatic hydrocarbon (nitroso-PAH) with a molecular weight of 231.25 g/mol, bearing a nitroso (–N=O) group at the 1-position of the pyrene skeleton. It is the partially reduced, direct-acting metabolite of the widespread environmental pollutant and diesel-exhaust marker 1-nitropyrene, occupying a defined position in the nitroreduction pathway that proceeds from 1-nitropyrene → 1-nitrosopyrene → N-hydroxy-1-aminopyrene → 1-aminopyrene.

Molecular Formula C16H9NO
Molecular Weight 231.25 g/mol
CAS No. 86674-51-3
Cat. No. B1218456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Nitrosopyrene
CAS86674-51-3
Synonyms1-nitrosopyrene
Molecular FormulaC16H9NO
Molecular Weight231.25 g/mol
Structural Identifiers
SMILESC1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)N=O
InChIInChI=1S/C16H9NO/c18-17-14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h1-9H
InChIKeyKRCPDXFCTQIOPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Nitrosopyrene (CAS 86674-51-3): Compound Class, Physicochemical Identity, and Procurement Context


1-Nitrosopyrene (1-NOP) is a C₁₆H₉NO nitroso-polycyclic aromatic hydrocarbon (nitroso-PAH) with a molecular weight of 231.25 g/mol, bearing a nitroso (–N=O) group at the 1-position of the pyrene skeleton . It is the partially reduced, direct-acting metabolite of the widespread environmental pollutant and diesel-exhaust marker 1-nitropyrene, occupying a defined position in the nitroreduction pathway that proceeds from 1-nitropyrene → 1-nitrosopyrene → N-hydroxy-1-aminopyrene → 1-aminopyrene [1]. Unlike its nitro-PAH precursors, 1-nitrosopyrene is non-fluorescent and requires online electrochemical or chemical reduction to its fluorescent aminopyrene derivative for sensitive HPLC-based detection [2]. This compound is procured primarily as an analytical reference standard for environmental carcinogenesis research, DNA-adduct biomarker studies, and mutagenicity-mechanism investigations.

Why 1-Nitropyrene, 1-Aminopyrene, or Other Nitro-PAHs Cannot Substitute for 1-Nitrosopyrene in Research and Analytical Workflows


Generic substitution of 1-nitrosopyrene with its closest structural analogs—1-nitropyrene (the nitro parent), 1-aminopyrene (the fully reduced amine), or other nitro-PAHs such as 1,8-dinitropyrene—fails because 1-nitrosopyrene occupies a unique chemical and metabolic niche that is not replicated by any other compound in the pyrene reduction cascade. The nitroso functional group confers a reduction potential in the range of 0.2 to −0.2 V, which is appreciably higher (less negative) than the approximately −0.61 V measured for 1-nitropyrene, meaning 1-nitrosopyrene is thermodynamically far easier to reduce and thus bypasses the rate-limiting nitroreductase step required for biological activation of 1-nitropyrene [1]. In Salmonella typhimurium TA1538 suspension cultures, 1-nitrosopyrene reached maximum reversion induction after only 1 hour at 1.5 μM, whereas 1-nitropyrene required up to 7 hours at concentrations of 1.5–23 μM to achieve lower mutation frequencies, demonstrating that 1-nitrosopyrene is a direct-acting mutagen while 1-nitropyrene is a pro-mutagen requiring metabolic activation [2]. Furthermore, in Chinese hamster ovary (CHO) cells, 1-nitrosopyrene induced rapid concentration- and time-dependent mutations, whereas 1-nitropyrene did not induce mutations and was not converted to 1-aminopyrene in the same system, highlighting cell-type-specific metabolic differences that make the two compounds non-interchangeable [3]. Simply put, substituting 1-nitropyrene for 1-nitrosopyrene in any assay that measures direct-acting mutagenicity, nitroreductase-independent DNA-adduct formation, or rapid metabolic activation kinetics will yield qualitatively and quantitatively different results.

Quantitative Differentiation Evidence: 1-Nitrosopyrene vs. Closest Analogs Across Mutagenicity, Cytotoxicity, DNA-Adduct Formation, and Tumorigenicity Endpoints


Ames Mutagenicity: 1-Nitrosopyrene Is ~51-Fold More Potent Than 1-Nitropyrene in Salmonella typhimurium TA98

In the Salmonella typhimurium TA98 Ames reversion assay conducted without exogenous metabolic activation (direct-acting conditions), 1-nitrosopyrene exhibited a mutagenic potency of 50,226 revertants per nanomole, compared to 985 rev/nmol for 1-nitropyrene—representing an approximately 51-fold greater potency [1]. By contrast, 1-nitroso-8-nitropyrene (8,000 rev/nmol) was 10-fold less potent than its parent 1,8-dinitropyrene (85,830 rev/nmol), demonstrating that the position-specific mono-nitroso substitution on pyrene confers uniquely enhanced direct-acting mutagenicity not observed with the dinitro-nitroso analog [1]. The corresponding fully reduced amine, 1-aminopyrene, is only slightly mutagenic in the same assay system, confirming that the nitroso oxidation state is critical for high mutagenic potency [1].

Ames test mutagenicity Salmonella typhimurium nitroreduction

Cytotoxicity and Morphological Transformation in Human Diploid Fibroblasts: 10–20-Fold Greater Cytotoxicity and 5–10-Fold Higher Transformation Potency vs. 1-Nitropyrene

In normal human diploid fibroblasts, treatment with 1-nitrosopyrene at concentrations of 0.3–22 μM produced a dose-dependent decrease in relative cloning efficiency. When compared directly to prior experiments with 1-nitropyrene under matched conditions, 1-nitrosopyrene was 10- to 20-fold more cytotoxic and 5- to 10-fold more potent at inducing anchorage-independent morphological transformation in soft agar, a hallmark of pre-neoplastic conversion [1]. Furthermore, 1-nitrosopyrene at only 0.3 μM generated 0.7 DNA adducts per 10⁶ nucleotides, whereas 1-nitropyrene required an 8 μM concentration (with xanthine oxidase-mediated nitroreduction) to produce 1.1 adducts per 10⁶ nucleotides—an approximately 27-fold difference in concentration-normalized adduct-forming efficiency [1]. The DNA adduct formed by both compounds was identical: N-(deoxyguanosin-8-yl)-1-aminopyrene, confirming that the differential potency arises from the bypass of the rate-limiting nitroreduction step by 1-nitrosopyrene [1].

cytotoxicity cell transformation human diploid fibroblasts carcinogenicity

DNA-Adduct Formation Rate in Mammalian Cells: ~25-Fold Higher C8-Guanyl Adduct Production vs. 1-Nitropyrene in Chinese Hamster Lung Fibroblasts

In Chinese hamster lung fibroblasts (V79 cells), the rate of formation of the major DNA adduct N-(deoxyguanosin-8-yl)-1-aminopyrene was measured as 129 pmol/mg DNA/h for 1-nitrosopyrene versus only 5.2 pmol/mg DNA/h for 1-nitropyrene—a 24.8-fold higher adduct formation rate [1]. In contrast, 1-aminopyrene (14.7 pmol/mg DNA/h) induced a DNA adduct that did not co-elute on HPLC with the C-8 guanine adduct, indicating it forms a structurally distinct lesion through a different activation pathway [1]. 1-Nitrosopyrene was identified as the most efficient compound among all tested nitro-reduced pyrene derivatives for production of the C-8 guanine adduct, which is the DNA lesion most strongly associated with mutation induction by nitropyrenes in both bacterial and mammalian systems [1]. In calf thymus DNA, both 1-nitropyrene and 1-nitrosopyrene produced the same major and minor adducts only in the presence of xanthine oxidase, with 1-aminopyrene remaining completely inactive, confirming that the nitroso intermediate is the obligate precursor for adduct-forming electrophilic species [1].

DNA adduct C8-deoxyguanosine Chinese hamster lung fibroblasts nitroreduction

In Vivo DNA-Adduct Formation in Newborn Mice: ~7.4-Fold Higher Hepatic Adduct Levels vs. Equimolar 1-Nitropyrene

Following intraperitoneal administration of equimolar doses to newborn mice (100 nmol on day 1, 200 nmol on day 8, 400 nmol on day 15), the extent of N-(deoxyguanosin-8-yl)-1-aminopyrene adduct formation in liver 24 hours after treatment was 30.4 pmol/mg DNA for 1-nitrosopyrene versus 4.1 pmol/mg DNA for 1-nitropyrene—a 7.4-fold difference; in lung tissue, the values were 6.3 versus 1.2 pmol/mg DNA, a 5.3-fold difference [1]. The extent of nitroreduction of 1-nitrosopyrene exceeded that of 1-nitropyrene in all age groups tested (days 1, 8, and 15), and the capacity of day-1-old mice to metabolize both compounds exceeded that of older infants, indicating an age-dependent metabolic competence that differentially affects the two compounds [1]. Critically, nitroreduction of 1-nitropyrene to 1-aminopyrene was detected only in day-1-old mice, whereas 1-nitrosopyrene-derived 1-aminopyrene was detected across all ages, confirming that the nitroso compound is less dependent on developmentally regulated nitroreductase activity for bioactivation [1]. This in vivo adduct data provides the mechanistic basis for the higher tumorigenicity of 1-nitrosopyrene relative to 1-nitropyrene observed in the newborn mouse liver bioassay, where 1-nitrosopyrene (700 nmol/mouse) induced liver tumors in 45% of male mice versus 12–15% for an equimolar dose of 1-nitropyrene [1][2].

in vivo DNA binding newborn mouse hepatic adduct nitroreduction

Electrochemical Reduction Potential: Nitroso Group Confers Thermodynamically More Favorable Reduction vs. Nitro-PAH Parents, Correlating with Enhanced Direct-Acting Biological Activity

The reduction potential of 1-nitrosopyrene, determined in the range of 0.2 to −0.2 V (vs. reference), is appreciably higher than the half-wave reduction potential of −0.61 V measured for 1-nitropyrene under comparable conditions (anhydrous DMF, 0.1 M TEAP, Pt electrode vs. Ag/AgI) [1][2]. This ~0.4–0.8 V positive shift means 1-nitrosopyrene is thermodynamically far easier to reduce—a property directly linked to its ability to act as a direct-acting mutagen without requiring enzymatic nitroreduction [1]. Within the broader nitro-PAH class, the reduction potentials correlate inversely with direct-acting mutagenic potency: compounds with less negative potentials (e.g., 3-nitrofluoranthene, −0.51 V) are more potent direct mutagens than those with more negative potentials (e.g., 9-nitroanthracene, −0.84 V), and 1-nitrosopyrene, being a nitroso compound, sits at the extreme favorable end of this spectrum [2]. The Kovacic study established that for nitroso/nitro pairs examined, the nitroso form was more biologically active than the nitro counterpart in most cases, and that catalytic electron transfer processes facilitated by the higher reduction potential of the nitroso group may play a mechanistic role in vivo [1].

reduction potential cyclic voltammetry structure-activity relationship nitroso activation

Species- and Route-Dependent Carcinogenicity: Divergent Tumor Outcomes Between Newborn Mouse (Liver) and Rat Gavage (Mammary) Models Differentiate 1-Nitrosopyrene from 1-Nitropyrene

The tumorigenicity of 1-nitrosopyrene relative to 1-nitropyrene exhibits a pronounced species- and route-dependence that is a critical differentiator. In the newborn mouse assay (i.p. administration at days 1, 8, and 15), 1-nitrosopyrene at a total dose of 700 nmol per mouse caused liver tumors in 45% of male mice and 9% of females, whereas the equimolar dose of 1-nitropyrene produced only a 12–15% hepatic tumor incidence in males—approximately 3-fold higher tumorigenicity for the nitroso compound [1]. Even at 4-fold higher total dose (2800 nmol), 1-nitropyrene achieved only 21–28% hepatic tumor incidence, still lower than 1-nitrosopyrene at 700 nmol [1]. In striking contrast, when administered by gavage to Sprague-Dawley rats (16 weekly doses from birth; total dose 320 μmol per rat), 1-nitropyrene induced mammary adenocarcinomas in 42% of female rats (low dose) and 63% (high dose, 800 μmol), whereas 1-nitrosopyrene at 320 μmol induced only a 19% incidence, and 1-aminopyrene just 4% (vs. 3% in vehicle controls) [2]. This bidirectional species/route divergence—1-nitrosopyrene more tumorigenic than 1-nitropyrene in newborn mouse liver but less carcinogenic in rat mammary gland—demonstrates that the two compounds are not interchangeable surrogates in carcinogenesis bioassays and that 1-nitrosopyrene's activation is dependent on tissue-specific and species-specific metabolic contexts that differ fundamentally from those governing 1-nitropyrene [2].

tumorigenicity species specificity newborn mouse assay Sprague-Dawley rat

Evidence-Backed Application Scenarios for 1-Nitrosopyrene (CAS 86674-51-3) in Carcinogenesis Research, Analytical Chemistry, and Toxicological Risk Assessment


Direct-Acting Mutagenicity Calibration Standard for Ames Assay and Bacterial Mutagenesis Screening

1-Nitrosopyrene serves as a high-potency direct-acting positive control (50,226 rev/nmol in TA98) for calibrating Ames fluctuation and plate incorporation assays without requiring exogenous S9 metabolic activation, enabling laboratories to verify nitroreductase-proficient bacterial strain performance (e.g., TA98, TA1538, YG1021) and to establish dose-response curves across a ≥50-fold wider dynamic range than achievable with 1-nitropyrene at equivalent mass [1]. This is particularly relevant for testing diesel particulate extracts, airborne particulate matter, and combustion emission samples where nitro-PAH content must be differentiated from other direct-acting mutagen classes [1].

DNA-Adduct Biomarker Development and ³²P-Postlabeling Method Validation

With a DNA-adduct formation rate of 129 pmol/mg DNA/h in mammalian cells and 30.4 pmol/mg DNA in newborn mouse liver in vivo, 1-nitrosopyrene generates N-(deoxyguanosin-8-yl)-1-aminopyrene adduct levels that are 5–25-fold higher than those from equimolar 1-nitropyrene exposure [1][2]. This property makes 1-nitrosopyrene the preferred agent for generating authentic C8-deoxyguanosine adduct reference standards for HPLC-fluorescence, ³²P-postlabeling, and LC-MS/MS adductomic workflows, especially where adduct levels from 1-nitropyrene-treated samples fall below the limit of quantification [1][2].

Species- and Organ-Specific Nitro-PAH Carcinogenesis Mechanism Studies

The bidirectional carcinogenicity difference between newborn mouse liver (45% tumor incidence for 1-nitrosopyrene at 700 nmol vs. 12–15% for equimolar 1-nitropyrene) and rat mammary gland (19% vs. 42% at 320 μmol) demonstrates that 1-nitrosopyrene is indispensable as a mechanistically distinct probe compound for dissecting the role of tissue-specific nitroreductase expression, acetylation polymorphism, and DNA-repair capacity in determining organ-specific carcinogenic outcomes [1][2]. Studies using both 1-nitropyrene and 1-nitrosopyrene in parallel across species can isolate the contribution of the initial nitroreduction step to target-organ specificity [2].

Analytical Reference Material for HPLC with Reductive Electrochemical or Zinc-Column Detection of Nitro-PAH Metabolites

The non-fluorescent nature of 1-nitrosopyrene necessitates on-line post-column reduction to 1-aminopyrene for fluorescence or chemiluminescence detection, achieving detection limits of 20–30 fmol—comparable to 1-nitropyrene and 1-aminopyrene in the same HPLC system [1]. As the intermediate metabolite in the 1-nitropyrene reduction cascade, 1-nitrosopyrene is a required reference standard for multi-analyte HPLC methods that simultaneously quantify 1-nitropyrene, 1-nitrosopyrene, 1-aminopyrene, and N-acetylaminopyrene in biological matrices such as bacterial incubation mixtures, cell culture media, and tissue homogenates, where accurate differentiation of the nitroso intermediate from its nitro precursor and amine product is essential for kinetic and metabolic flux analyses [1].

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